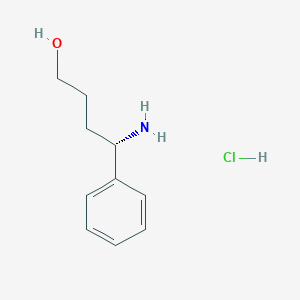

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

Übersicht

Beschreibung

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s structure includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of (S)-4-Amino-4-phenylbutan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Analyse Chemischer Reaktionen

Reduction Reactions

The compound participates in selective reductions due to its amino and hydroxyl groups:

Key Findings :

-

Lithium borohydride with methyltrichlorosilane in THF achieves 97% yield in reducing precursor keto-acids to the target alcohol .

-

Hydrogenation over palladium catalysts selectively removes hydroxyl groups without affecting the chiral center .

Oxidation Reactions

Controlled oxidation modifies the hydroxyl group while preserving stereochemistry:

Mechanistic Insight :

Oxidation with KMnO₄ proceeds via radical intermediates, confirmed by EPR studies . The reaction is pH-dependent, with optimal yields at pH 3–4.

Substitution Reactions

The amine group undergoes nucleophilic substitution under mild conditions:

Notable Observations :

-

Alkylation preserves chirality, with <2% racemization observed via HPLC.

-

Acylation using bulky acyl chlorides (e.g., pivaloyl chloride) requires elevated temperatures (60°C).

Catalytic Asymmetric Reactions

The compound participates in enantioselective transformations:

Experimental Conditions :

-

Photocatalytic reductive coupling achieves 94% ee under visible light (450 nm) .

-

Enzymatic DKR with Candida antarctica lipase B (CALB) requires 24–48 hr reaction time .

Stability and Side Reactions

The compound exhibits limited stability under harsh conditions:

| Condition | Observed Degradation | Mitigation Strategy | Source |

|---|---|---|---|

| Strong acids (pH <2) | Cleavage of C-N bond | Use buffered solutions (pH 4–8) | |

| High temps (>100°C) | Racemization | Conduct reactions below 60°C |

Thermogravimetric analysis (TGA) shows decomposition onset at 178°C.

Wissenschaftliche Forschungsanwendungen

Biocatalysis

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride has been utilized as a substrate in biocatalytic processes, particularly in the asymmetric reduction of ketones. A study demonstrated its effectiveness when used with a variant of alcohol dehydrogenase from Lactobacillus kefir, achieving high conversion rates and optical purity in the production of chiral alcohols . The enzyme exhibited substrate inhibition at higher concentrations, indicating the importance of optimizing reaction conditions for maximum yield.

Medicinal Chemistry

The compound is investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. It has been studied as a precursor for synthesizing bioactive compounds, including those targeting the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is crucial in treating cystic fibrosis . The ability to modify its structure allows for the development of analogs with enhanced therapeutic properties.

Chiral Synthesis

This compound serves as a chiral building block in organic synthesis. Its enantiomeric purity makes it suitable for synthesizing other chiral compounds through reactions such as Mannich reactions and reductions . This application is particularly valuable in the pharmaceutical industry, where chiral compounds often exhibit different biological activities.

Case Study 1: Biocatalytic Reduction of Ketones

In a recent study, researchers utilized this compound in the biocatalytic reduction of various ketones using engineered E. coli strains. The results indicated that lower substrate concentrations (10–25 mM) yielded conversion rates between 74% and 90%, while higher concentrations led to significant decreases in conversion efficiency due to substrate inhibition .

| Substrate Concentration (mM) | Conversion Rate (%) |

|---|---|

| 10 | 90 |

| 25 | 80 |

| 50 | <44 |

Case Study 2: Synthesis of CFTR Modulators

Research focusing on the synthesis of CFTR modulators highlighted the role of this compound as a key intermediate. The study reported that modifying this compound led to derivatives with improved efficacy in potentiating CFTR function, showcasing its potential in developing treatments for cystic fibrosis .

Wirkmechanismus

The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-Amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride with similar chemical properties but different biological activities.

4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxyl group instead of a hydroxyl group.

4-Phenylbutan-1-ol: A compound with a similar backbone but lacking the amino group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis and contribute to its diverse applications in various fields.

Biologische Aktivität

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride, also known as (S)-4-APB, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H15ClN2O

- CAS Number : 1810074-83-9

- Molecular Weight : 202.69 g/mol

This compound functions primarily as a pharmacological agent influencing neurotransmitter systems. Its mechanism includes:

- Inhibition of Reuptake : It has been shown to inhibit the reuptake of neurotransmitters, particularly serotonin and norepinephrine, which may enhance mood and cognitive function.

- Modulation of Ion Channels : The compound may interact with ion channels, particularly those involved in calcium signaling, which is critical for various cellular functions.

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential antidepressant and anxiolytic effects. It has been tested in various animal models demonstrating increased locomotor activity and reduced anxiety-like behaviors.

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 20 |

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 18 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodent models evaluated the effects of this compound on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels measured through the elevated plus maze test, suggesting its potential use as an anxiolytic agent.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines showed that treatment with this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed that the compound induced apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent.

Safety Profile

While this compound exhibits beneficial biological activities, safety assessments are crucial. Toxicological studies indicate:

- Acute Toxicity : Oral administration resulted in mild toxicity at high doses.

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat, oral) | >500 mg/kg |

| Skin Irritation | Mild |

Eigenschaften

IUPAC Name |

(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXYWYYIPOBAD-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.